molecular formula C17H17N3O5 B5805970 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide

2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide

Cat. No. B5805970
M. Wt: 343.33 g/mol
InChI Key: BGYAWMGHQNKEHV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA belongs to the class of compounds called nitroaromatics, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. Further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to exhibit several biochemical and physiological effects in cells and organisms. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. In addition, 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to modulate the expression of various genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has several advantages for lab experiments, including its stability and solubility in various solvents. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide is also relatively easy to synthesize and purify, making it accessible for researchers. However, 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide. One area of research is the development of 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide in vivo. In addition, further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide is a chemical compound with significant potential for scientific research in various fields, including cancer, inflammation, and neurological disorders. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide can be synthesized through a multistep process and exhibits several biochemical and physiological effects in cells and organisms. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide and its potential therapeutic applications.

Synthesis Methods

2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide can be synthesized through a multistep process involving the reaction of 2-methoxyaniline with 2-methyl-3-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography. The synthesis of 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been reported in several research articles, and the purity and yield of the product vary depending on the reaction conditions.

Scientific Research Applications

2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several research studies have shown that 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-13(7-5-8-14(11)20(22)23)17(21)25-19-16(18)10-12-6-3-4-9-15(12)24-2/h3-9H,10H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYAWMGHQNKEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(CC2=CC=CC=C2OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/CC2=CC=CC=C2OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide

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